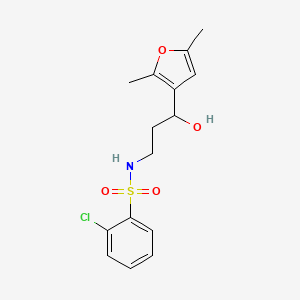

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound that is used in scientific research. It is synthesized using a specific method and has various applications in the field of biochemistry and physiology.

Aplicaciones Científicas De Investigación

Herbicide Selectivity and Metabolism

Sulfonamide derivatives, such as chlorsulfuron, demonstrate significant selectivity as postemergence herbicides for small grains like wheat, oats, and barley. These crops metabolize chlorsulfuron into a polar, inactive product, showcasing a biological basis for herbicide selectivity, which is crucial for developing environmentally friendly agricultural practices (Sweetser, Schow, & Hutchison, 1982).

Photodynamic Therapy for Cancer Treatment

The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields, represents a promising approach for photodynamic therapy (PDT) in cancer treatment. These compounds' photophysical and photochemical properties suggest their potential as Type II photosensitizers for effectively targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Applications of Metalated Sulfonamides

Metalation of sulfonamides has been highlighted as a powerful tool in synthetic organic chemistry. Arylsulfonamides, when used as Directed Metalation Groups (DMGs), open up vast possibilities for heterocyclic synthesis, including the preparation of sultams, sultones, and various benzothiazine derivatives. These methodologies offer new routes for the synthesis of complex organic molecules with potential applications in drug development and materials science (Familoni, 2002).

Anticancer and Antibacterial Properties

Research into mixed-ligand copper(II)-sulfonamide complexes has revealed their significant potential in binding to DNA, inducing DNA cleavage, and exhibiting genotoxicity and anticancer activity. These findings suggest the role of the sulfonamide derivative in modulating the interaction with DNA, thereby influencing the therapeutic efficacy of these compounds against specific cancer cell lines (González-Álvarez et al., 2013).

Hydrolysis and Environmental Degradation of Herbicides

The study of the hydrolysis mechanism of sulfonylurea herbicides, like triasulfuron, contributes to understanding their environmental fate. Research findings indicate that triasulfuron is more stable in neutral or weakly basic conditions compared to acidic environments, with degradation primarily occurring through the cleavage of the sulfonylurea bridge. This knowledge is crucial for assessing the environmental impact of herbicide use and developing strategies for their safe application and disposal (Braschi et al., 1997).

Propiedades

IUPAC Name |

2-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-10-9-12(11(2)21-10)14(18)7-8-17-22(19,20)15-6-4-3-5-13(15)16/h3-6,9,14,17-18H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVFFUKAJNCQRN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((3,3-diphenylpropyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353790.png)

![3-{[(4-chlorobutanoyl)oxy]imino}-1-(2,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2353791.png)

![7-((4-fluorobenzyl)thio)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2353794.png)

![3-isopentyl-2-(((5-methyl-2-phenyloxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2353796.png)

![2-((3-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2353797.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(trifluoromethyl)benzamide](/img/structure/B2353800.png)

![2-[2-(3-Fluorophenyl)ethyl]-2-methyloxirane](/img/structure/B2353802.png)

![2-cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride](/img/structure/B2353803.png)

![2,4-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2353805.png)

![N-(4-methoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2353808.png)